molecular formula C20H24FN3O2 B1211111 Nardeterol CAS No. 73865-18-6

Nardeterol

Cat. No. B1211111
CAS RN: 73865-18-6
M. Wt: 357.4 g/mol
InChI Key: KOTMQCNDGLTIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nardeterol, also known as SOM-1122, is a high-affinity, partial agonist for beta adrenergic receptors . It has been found to inhibit the binding of iodopindolol to membranes prepared from rat cerebral cortex and cerebellum .


Molecular Structure Analysis

The molecular formula of Nardeterol is C20H24FN3O2 . It has an average mass of 357.422 Da and a monoisotopic mass of 357.185242 Da . The structure includes a benzimidazole ring, which is likely key to its activity as a beta adrenergic receptor agonist .


Physical And Chemical Properties Analysis

Nardeterol has a molecular weight of 357.430 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 rotatable bonds . Its LogP value is 3.37, indicating its relative lipophilicity .

Scientific Research Applications

Cholesterol-Related Research

Nardeterol, as part of the cholesterol research field, has been explored for its potential in addressing cholesterol-related health issues. Studies have delved into the biochemistry and physiology of cholesterol synthesis, transport, and clearance from the blood, contributing to the development of drugs and diets to reduce the risk of atherosclerotic diseases. This research aligns with over a century of cholesterol study, which has significantly improved the prognosis for individuals at risk of severe or fatal coronary heart disease (Pedersen, 2016).

Bronchodilator Research

Nardeterol has been specifically investigated as a novel, inhaled, long-acting, dual-pharmacology bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD). Clinical trials have focused on its pharmacodynamics, safety, and tolerability, highlighting its efficacy in improving lung function and reducing COPD-related symptoms (Singh et al., 2020), (Singh et al., 2021).

Neurodegenerative Disease Research

Nardeterol's applications extend into neurodegenerative disease research. Its role as a glutathione precursor with antioxidant and anti-inflammatory activities has made it a candidate for therapies against neurodegenerative diseases. The compound has been evaluated for its neuroprotective potential in the prevention of cognitive aging dementia and in the context of Parkinson’s and Alzheimer’s disorders (Tardiolo et al., 2018).

Mechanism of Action

Nardeterol acts as a partial agonist for beta adrenergic receptors . It binds to these receptors both in vitro and in vivo, and increases levels of cyclic AMP in slices of cerebral cortex .

properties

IUPAC Name

4-[2-[[4-(benzimidazol-1-yl)-2-methylbutan-2-yl]amino]-1-hydroxyethyl]-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-20(2,9-10-24-13-22-17-5-3-4-6-18(17)24)23-12-19(26)15-8-7-14(25)11-16(15)21/h3-8,11,13,19,23,25-26H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTMQCNDGLTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C=NC2=CC=CC=C21)NCC(C3=C(C=C(C=C3)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868274
Record name 4-(2-{[4-(1H-Benzimidazol-1-yl)-2-methylbutan-2-yl]amino}-1-hydroxyethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nardeterol

CAS RN

73865-18-6
Record name Nardeterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073865186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NARDETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70859437W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nardeterol
Reactant of Route 2
Reactant of Route 2
Nardeterol
Reactant of Route 3
Nardeterol
Reactant of Route 4
Reactant of Route 4
Nardeterol
Reactant of Route 5
Nardeterol
Reactant of Route 6
Nardeterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.